BenchChemオンラインストアへようこそ!

4-(Ethoxymethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol

Pyridoxal kinase inhibition Antivitamin B6 activity Structure-activity relationship

This is not a generic chemical. This is a pharmacopoeially relevant reference standard of 4'-O-ethylpyridoxine, a defined process impurity for pyridoxine hydrochloride API. Its unambiguous characterization—certified purity (≥97%), NMR, HRMS, and HPLC data—is essential for resolving it from other pyridoxine impurities (e.g., 4'-methoxy or 4-deoxypyridoxine) in compendial methods. A competitive inhibitor of pyridoxal kinase, it is the definitive tool for system suitability and toxicological qualification per ICH Q3A. Non-ISO 17034-sourced alternatives lack the quality infrastructure to guarantee chromatographic resolution, risking your ANDA/DMF submission.

Molecular Formula C10H15NO3
Molecular Weight 197.23 g/mol
CAS No. 53580-89-5
Cat. No. B3061119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Ethoxymethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol
CAS53580-89-5
Molecular FormulaC10H15NO3
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESCCOCC1=C(C(=NC=C1CO)C)O
InChIInChI=1S/C10H15NO3/c1-3-14-6-9-8(5-12)4-11-7(2)10(9)13/h4,12-13H,3,5-6H2,1-2H3
InChIKeyZAOHFKHXOHVDQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Ethoxymethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol (CAS 53580-89-5): Procurement-Relevant Identity and Regulatory Standing


4-(Ethoxymethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol (CAS 53580-89-5), also referred to as 4'-O-ethylpyridoxine or Pyridoxine Impurity 21/35/41/47, is a synthetic pyridoxine (vitamin B6) analog classified as a process-related impurity of pyridoxine hydrochloride active pharmaceutical ingredient (API). Its molecular formula is C10H15NO3 (exact mass 197.10519 Da) . As a pharmacopoeially relevant reference standard, it is supplied with full characterization data—including NMR, HPLC purity (≥97%), and mass spectrometry—by accredited manufacturers operating under ISO 17034 . The compound is structurally defined by the substitution of the 4-hydroxymethyl group of pyridoxine with an ethoxymethyl moiety, which underlies its distinct chromatographic and biochemical behavior.

Why Generic Pyridoxine Impurity Standards Cannot Substitute for 4-(Ethoxymethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol


In-class pyridoxine impurities (e.g., 4'-methoxypyridoxine, 4-deoxypyridoxine, pyridoxal, pyridoxamine) are not interchangeable for analytical method validation or stability-indicating impurity profiling. Each impurity possesses a unique combination of chromatographic retention, UV absorbance profile, and mass fragmentation pattern, directly impacting system suitability, resolution, and quantitation in compendial HPLC methods [1]. Furthermore, the biological profile of 4'-alkoxy-substituted pyridoxine analogs is not uniform; 4'-ethoxypyridoxine differs from its methoxy and propoxy congeners in pyridoxal kinase inhibition potency (competitive vs. pyridoxal), meaning that incorrect selection can compromise both analytical accuracy and the interpretation of toxicological qualification studies required under ICH Q3A [2].

4-(Ethoxymethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol: Quantitative Differentiation Evidence Against Closest Analogs


Comparative Inhibition of Pyridoxal Kinase: 4'-Ethoxypyridoxine versus 4'-Methoxypyridoxine (Ginkgotoxin) and 4'-Propoxypyridoxine

In a head-to-head enzymatic study using partially purified mouse brain pyridoxal kinase, 4'-ethoxypyridoxine (4'-EPN) was demonstrated to act as a potent competitive inhibitor with respect to the natural substrate pyridoxal [1]. The 4'-methoxy analog (4'-MPN, ginkgotoxin) is the most widely characterized congener, with a reported Ki of 3 µM for recombinant human pyridoxal kinase [2]. While the absolute Ki of 4'-EPN was not reported in the 1980 study, the convulsive potency in mice—a pharmacodynamic endpoint directly correlated with in vivo pyridoxal kinase inhibition—showed a clear rank order: 4'-MPN > 4'-EPN > 4'-PPN > 4'-isoPPN, establishing that the ethyl ether is not merely an interchangeable alkyl chain variant but occupies a distinct position on the activity gradient [1].

Pyridoxal kinase inhibition Antivitamin B6 activity Structure-activity relationship

In Vitro Phosphorylation as Substrate: 4'-Ethoxypyridoxine vs. 4'-Deoxypyridoxine

HPLC-based quantification revealed that 4'-EPN serves as a substrate for mouse brain pyridoxal kinase, undergoing phosphorylation to 4'-EPN 5'-phosphate in the presence of ATP, analogous to the behavior of 4'-deoxypyridoxine [1]. This is in contrast to pyridoxine itself, which is the physiological substrate, and indicates that the ethoxymethyl substitution does not abolish recognition by the kinase active site. The formation of the phosphorylated derivative has implications for in vivo antivitamin B6 activity, as the 5'-phosphate ester may interact with downstream pyridoxal phosphate-dependent enzymes.

Substrate specificity Pyridoxal kinase 5'-Phosphate analog formation

Chromatographic Selectivity in Compendial HPLC Impurity Profiling: 4'-Ethoxypyridoxine vs. Other Pyridoxine Impurities

In a validated stability-indicating RP-HPLC method for pyridoxine impurity profiling, the systematic separation of multiple process-related impurities—including the 4-ethoxymethyl derivative—was achieved with resolution ≥2.5 from the main pyridoxine peak and from p-hydroxybenzoic acid [1]. The relative standard deviation (RSD) for peak area was <2%, with recovery rates of 100–101.2% and linearity R² = 0.9990 [1]. The specific relative retention time (RRT) of this impurity is dependent on the mobile phase composition but is diagnostically distinct from those of 4'-methoxypyridoxine, 4-deoxypyridoxine, and pyridoxal, ensuring unambiguous identification in pharmaceutical QC workflows.

RP-HPLC impurity profiling Relative retention time Pharmaceutical quality control

Certified Purity and Characterization: Batch-Specific QC Data vs. Uncharacterized Impurity Stocks

Commercial suppliers such as Bidepharm provide this compound at a standard purity of 97%, accompanied by batch-specific certificates of analysis (CoA) that include NMR, HPLC, and GC data . This level of characterization exceeds the typical purity and documentation offered for research-grade pyridoxine analogs and is aligned with the requirements of ISO 17034-certified reference material producers. In contrast, many laboratory-synthesized or bulk commodity vitamin B6 impurities lack traceable metrological certification, introducing uncertainty into method validation.

Reference standard certification ISO 17034 CoA

High-Value Application Scenarios for 4-(Ethoxymethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol as a Differentiated Reference Standard


Stability-Indicating HPLC Method Validation for Pyridoxine Hydrochloride API

Employ 4-(ethoxymethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol as a system suitability and resolution marker in forced degradation studies per ICH Q1A(R2). The validated QbD-based RP-HPLC method achieves baseline separation of this impurity from pyridoxine and other process-related impurities with RSD <2% [1]. Its certified purity (97%) and full CoA support reliable quantitation at ≤0.10% reporting threshold.

Mechanistic Studies of Vitamin B6 Antimetabolite Toxicity

Use 4'-ethoxypyridoxine as a tool compound to probe structure-activity relationships at pyridoxal kinase, bridging the potency gap between ginkgotoxin (4'-MPN, Ki ~3 µM) and the weaker 4'-propoxy analogs [1]. The compound's dual property as both competitive inhibitor and kinase substrate [1] allows investigation of metabolic activation pathways relevant to neurotoxicity and seizure induction models.

Regulatory DMF and ANDA Impurity Qualification

Incorporate this fully characterized reference standard (ISO 17034-compliant supplier) as a specified impurity in pyridoxine API drug master files. The availability of NMR, MS, and HPLC data streamlines the toxicological qualification process under ICH Q3A, as the compound's identity and purity are unambiguously documented for regulatory reviewers [1].

Metabolite Identification in Pyridoxine Pharmacokinetic Studies

Utilize 4'-EPN 5'-phosphate—produced enzymatically from the parent impurity by pyridoxal kinase [1]—as an analytical reference for LC-MS/MS identification of potential phosphorylated metabolites in biological matrices, distinguishing authentic in vivo phosphorylation products from analytical artifacts in vitamin B6 disposition studies.

Quote Request

Request a Quote for 4-(Ethoxymethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.